VU0152100

M4 mAChR Selectivity Xanomeline

VU0152100 is the definitive selective M4 mAChR positive allosteric modulator (PAM) for preclinical neuroscience. Unlike non-selective agonists (e.g., xanomeline) that introduce cholinergic side effects, VU0152100 has no intrinsic agonism and achieves a 70-fold leftward ACh potency shift at 10 µM, ensuring clean M4-specific data. Brain-penetrant with dose-dependent efficacy (10–56.6 mg/kg i.p.) in amphetamine-induced hyperlocomotion and MK-801 cognitive deficit models, without catalepsy. Reduces cocaine self-administration at 1 mg/kg. Procure this validated tool to eliminate off-target variability inherent in non-selective alternatives.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
CAS No. 409351-28-6
Cat. No. B1683575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0152100
CAS409351-28-6
Synonyms3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide
VU0152100
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C
InChIInChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22)
InChIKeyMDNWGCQSCGNTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0152100 (CAS 409351-28-6) Procurement Guide: A Highly Selective M4 Muscarinic Positive Allosteric Modulator for Neuroscience Research


VU0152100 (CAS 409351-28-6) is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) [1]. It exhibits no intrinsic agonist activity and potentiates the response to the endogenous agonist acetylcholine (ACh), with an EC50 of 380 ± 93 nM for the rat M4 receptor [2]. The compound is a small molecule (MW 341.4 Da) that has demonstrated robust brain penetration and efficacy in rodent behavioral models, including reversal of amphetamine-induced hyperlocomotion and attenuation of cocaine-induced behaviors [3][4]. Its high subtype selectivity, combined with a favorable safety profile in preclinical studies, distinguishes it from non-selective muscarinic agonists [5].

Why Generic Substitution of VU0152100 (CAS 409351-28-6) Is Not Feasible for M4-Specific Research


Substituting VU0152100 with another M4 PAM or a non-selective muscarinic agonist introduces significant experimental variability due to differences in potency, subtype selectivity, and off-target profiles. VU0152100 is distinguished by its high selectivity for M4 over other mAChR subtypes (M1, M2, M3, M5) and a broad panel of 68 additional GPCRs, ion channels, and transporters [1]. In contrast, non-selective agonists like xanomeline activate multiple mAChR subtypes, leading to confounding cholinergic side effects [2]. Even among M4 PAMs, critical differences in potency and cooperativity exist; for example, VU0152100 induces a 70-fold shift in the ACh concentration-response curve at 10 µM, whereas the analog VU0152099 requires 30 µM to achieve a 30-fold shift [3]. Furthermore, VU0467154, a later-generation M4 PAM, exhibits enhanced in vitro potency and improved pharmacokinetic properties, making direct substitution of VU0152100 for this compound equally inappropriate [4]. These quantitative differences underscore the necessity of procuring the specific compound validated for a given experimental context.

Quantitative Differentiation Evidence for VU0152100 (CAS 409351-28-6) vs. Closest Analogs and Alternatives


Superior M4 Subtype Selectivity Over Non-Selective Agonist Xanomeline

VU0152100 demonstrates high selectivity for the M4 mAChR subtype, showing no significant activity at M1, M2, M3, or M5 receptors in functional assays [1]. This contrasts sharply with xanomeline, a clinically investigated M1/M4-preferring agonist, which activates multiple mAChR subtypes and is associated with dose-limiting peripheral cholinergic side effects [2]. The selectivity of VU0152100 is further supported by its lack of activity against a panel of 68 additional GPCRs, ion channels, and transporters [1].

M4 mAChR Selectivity Xanomeline

Greater Allosteric Potentiation of ACh Response vs. Analog VU0152099

In a direct head-to-head comparison, VU0152100 (10 µM) induced a 70-fold leftward shift in the acetylcholine (ACh) concentration-response curve, whereas VU0152099 required a higher concentration (30 µM) to achieve only a 30-fold shift [1]. Both compounds are potent and selective M4 PAMs derived from the same chemical optimization program, but VU0152100 exhibits superior cooperativity with the orthosteric agonist.

M4 PAM Allosteric Modulation VU0152099

Enhanced In Vivo Efficacy in Reversing Amphetamine-Induced Hyperlocomotion vs. M1 PAM BQCA

VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats, an established preclinical model of antipsychotic efficacy, at doses that do not produce catalepsy or motor impairment [1]. In contrast, the M1-selective PAM BQCA does not show efficacy in this model, highlighting the specific role of M4 receptor activation in modulating dopaminergic hyperactivity [2]. VU0152100 achieved significant reversal at doses of 10-56.6 mg/kg i.p. in rats [1].

Antipsychotic Amphetamine BQCA

Reduced Cocaine Self-Administration at Low Dose vs. Combined M1/M4 Activation

VU0152100 alone, at a dose of 1 mg/kg, significantly reduced cocaine self-administration in mice, a key measure of drug reinforcement [1]. This effect is notable when compared to the requirement for combined M1/M4 activation: studies show that co-administration of VU0152100 with the M1 partial agonist VU0364572 drastically reduced acquisition of cocaine self-administration, whereas neither drug alone achieved the same level of effect [2]. This indicates that while VU0152100 has standalone efficacy, its full potential in addiction models may be realized in combination with M1 activation.

Cocaine Addiction Self-Administration VU0364572

Favorable Safety Profile: No Catalepsy at Therapeutic Doses vs. Haloperidol

VU0152100 exhibits antipsychotic-like efficacy at doses that do not induce catalepsy, a common extrapyramidal side effect associated with typical antipsychotics like haloperidol [1]. In direct comparison, haloperidol produces significant catalepsy at its efficacious doses, whereas VU0152100 reverses amphetamine-induced hyperlocomotion without affecting motor function or inducing catalepsy [1]. This differential safety profile is a key advantage for studies aiming to model the therapeutic effects of M4 activation without confounding motor impairments.

Safety Catalepsy Haloperidol

Improved Brain Penetration and Central Effects vs. Earlier M4 PAM VU10010

VU0152100 was developed through chemical optimization of VU10010 to improve physicochemical properties and achieve robust brain penetration [1]. While VU10010 was a selective M4 PAM, its poor systemic exposure limited its utility in vivo. VU0152100 and its analog VU0152099 were designed to overcome this limitation, enabling systemic administration and evaluation of central effects in behavioral models [1]. VU0152100 demonstrates robust brain levels after intraperitoneal administration, with significant reversal of amphetamine-induced hyperlocomotion observed at doses of 56.6 mg/kg i.p. [2].

Pharmacokinetics Brain Penetration VU10010

VU0152100 (CAS 409351-28-6) Application Scenarios for Neuroscience and Drug Discovery Research


Investigating M4-Mediated Antipsychotic-Like Effects in Rodent Models of Psychosis

VU0152100 is ideally suited for preclinical studies investigating the role of M4 receptor potentiation in reversing amphetamine-induced hyperlocomotion and MK-801-induced behavioral deficits, models predictive of antipsychotic efficacy. Its high selectivity and lack of catalepsy at therapeutic doses enable the clean dissection of M4-specific mechanisms without the confounding motor side effects associated with typical antipsychotics [1]. The compound is typically administered intraperitoneally at doses ranging from 10 to 56.6 mg/kg, with a 30-minute pretreatment before behavioral assessment [1].

Studying the Role of M4 Receptors in Cocaine Addiction and Reinforcement

VU0152100 is a validated tool for examining the modulation of cocaine's behavioral and neurochemical effects. It significantly reduces cocaine self-administration and cocaine-induced striatal dopamine release at a dose of 1 mg/kg in mice [2]. Researchers can utilize VU0152100 to investigate M4-mediated regulation of dopaminergic signaling in the mesolimbic pathway, either as a standalone agent or in combination with M1 activators to study synergistic effects on cocaine reinforcement [3].

Probing M4-Mediated Cognitive Enhancement in Object Recognition and Learning Tasks

VU0152100 has demonstrated efficacy in improving object recognition memory in rats, particularly at a low dose of 3.0 mg/kg [4]. This application scenario is valuable for researchers exploring the cognitive-enhancing potential of M4 PAMs, either alone or in the context of cognitive deficits induced by NMDA receptor antagonists like MK-801 [5]. The compound's ability to enhance associative learning without affecting general exploration or motor performance makes it a precise tool for dissecting M4's role in cognition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0152100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.